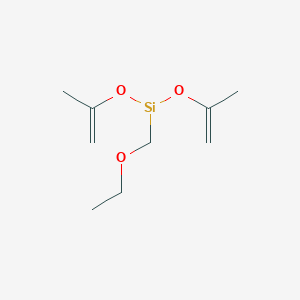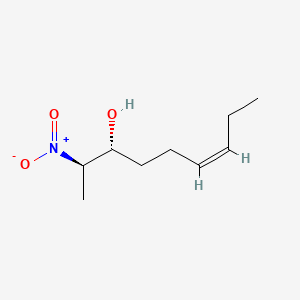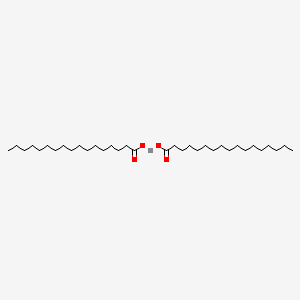
(Sulphonyldiimino)bisbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Sulphonyldiimino)bisbenzoic acid is a chemical compound with the molecular formula C14H12N2O6S. It is known for its unique structure, which includes two benzoic acid moieties connected by a sulphonyldiimino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Sulphonyldiimino)bisbenzoic acid typically involves the reaction of 2-aminobenzoic acid with sulfonyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted to form the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions: (Sulphonyldiimino)bisbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
(Sulphonyldiimino)bisbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of (Sulphonyldiimino)bisbenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Benzoic acid: A simpler compound with a single carboxylic acid group.
Sulfanilamide: Contains a sulfonamide group but lacks the benzoic acid moieties.
Sulfonylureas: A class of compounds with a sulfonyl group and a urea moiety
Uniqueness: (Sulphonyldiimino)bisbenzoic acid is unique due to its dual benzoic acid structure connected by a sulphonyldiimino group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
72017-26-6 |
|---|---|
Molecular Formula |
C14H12N2O6S |
Molecular Weight |
336.32 g/mol |
IUPAC Name |
2-[(2-carboxyphenyl)sulfamoylamino]benzoic acid |
InChI |
InChI=1S/C14H12N2O6S/c17-13(18)9-5-1-3-7-11(9)15-23(21,22)16-12-8-4-2-6-10(12)14(19)20/h1-8,15-16H,(H,17,18)(H,19,20) |
InChI Key |
JHQQIVLTXNUMPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




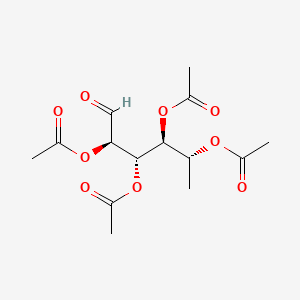


![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B12651051.png)
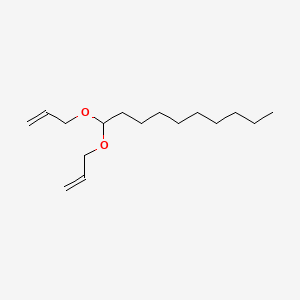
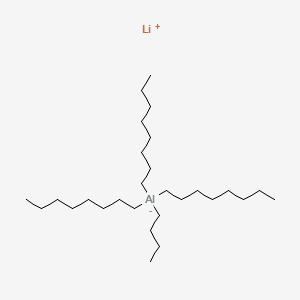
![2,3,4,12-Tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium bromide](/img/structure/B12651064.png)

